molecular formula C16H14Cl3NO2S B2621648 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime CAS No. 338400-70-7

2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime

Cat. No. B2621648
CAS RN: 338400-70-7
M. Wt: 390.7
InChI Key: FLMXZANYTZJQBV-SILNSSARSA-N
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Description

2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime (2CBDMO) is a novel compound that has been studied for its potential applications in scientific research. It is a sulfoxide derivative with a unique chemical structure, making it a promising candidate for further investigation.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime has been studied for its potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further investigation. Additionally, it has been used as a scaffold for drug design and development, as well as a ligand for metal ions.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime is not yet fully understood. However, it is thought to be related to its antioxidant and anti-inflammatory properties, as well as its ability to modulate cell signaling pathways. Additionally, it is thought to interact with metal ions and modulate their activity, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to possess antioxidant and anti-inflammatory properties, as well as the ability to modulate cell signaling pathways. Additionally, it has been shown to interact with metal ions and modulate their activity, which could explain its potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime has several advantages for laboratory experiments. It is a novel compound with a unique chemical structure, making it a promising candidate for further investigation. Additionally, it is relatively easy to synthesize, with a yield of approximately 60%. However, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are still being studied.

Future Directions

There are several potential future directions for the study of 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime. Further research is needed to understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further investigation is needed to explore its potential applications in drug design and development, as well as its ability to modulate metal ion activity. Finally, further studies are needed to explore its potential therapeutic applications, such as its anti-cancer properties.

Synthesis Methods

2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime can be synthesized through a two-step process, starting with the reaction of 2-chlorobenzaldehyde with methyl ethyl ketone in the presence of sodium hydroxide, followed by the reaction of the resulting 2-chlorobenzyl methyl ketone with sulfinyl chloride in the presence of a base. The final product is an optically active compound with a yield of approximately 60%.

properties

IUPAC Name

(E)-2-[(2-chlorophenyl)methylsulfinyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2S/c1-22-20-16(13-7-6-12(17)8-15(13)19)10-23(21)9-11-4-2-3-5-14(11)18/h2-8H,9-10H2,1H3/b20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMXZANYTZJQBV-SILNSSARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CS(=O)CC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CS(=O)CC1=CC=CC=C1Cl)\C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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